2-Amino-3-hydroxy-3-methylbutanoic acid
Overview
Description
. It is a derivative of valine and is known for its role in various biochemical processes. This compound is significant in the field of organic chemistry due to its unique structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method for synthesizing 2-Amino-3-hydroxy-3-methylbutanoic acid involves the phthalic anhydride acylation reaction of L-oxaloacetic acid (L-Ketoisocaproic acid) with aminoacetic acid . This reaction typically requires specific conditions such as controlled temperature and pH to ensure the desired product is obtained.
Industrial Production Methods: Industrial production of this compound often involves large-scale chemical synthesis using similar methods as described above. The process is optimized for yield and purity, with careful monitoring of reaction conditions to ensure consistency and quality of the final product .
Chemical Reactions Analysis
Types of Reactions: 2-Amino-3-hydroxy-3-methylbutanoic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. For instance, it can react with 4-Hydroxy-3-methoxy benzaldehyde to form Schiff base compounds .
Common Reagents and Conditions: Common reagents used in reactions with this compound include oxidizing agents, reducing agents, and various aldehydes. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired transformations occur efficiently .
Major Products Formed: The major products formed from reactions involving this compound depend on the specific reagents and conditions used. For example, the reaction with 4-Hydroxy-3-methoxy benzaldehyde results in the formation of Schiff base compounds, which have distinct physicochemical properties .
Scientific Research Applications
2-Amino-3-hydroxy-3-methylbutanoic acid has a wide range of applications in scientific research. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it plays a role in metabolic pathways and is studied for its effects on cellular processes . In medicine, it is investigated for its potential therapeutic applications, including its role in muscle protein synthesis and recovery from exercise . Additionally, it is used in the industry as a marker in chemical diagnosis of organic aciduria and other inborn errors .
Mechanism of Action
The mechanism of action of 2-Amino-3-hydroxy-3-methylbutanoic acid involves its interaction with various molecular targets and pathways. It is known to activate the mTOR signaling pathway, which promotes the synthesis of new muscle proteins and reduces the breakdown of existing proteins . This action helps increase muscle mass and improve recovery from exercise. The compound’s effects are mediated through its interaction with specific receptors and enzymes involved in protein metabolism.
Comparison with Similar Compounds
2-Amino-3-hydroxy-3-methylbutanoic acid can be compared with other similar compounds such as 2-Hydroxy-3-methylbutanoic acid and 2-amino-3,3-dimethylbutanoic acid . While these compounds share some structural similarities, this compound is unique due to its specific chiral center and its role in activating the mTOR signaling pathway. This uniqueness makes it particularly valuable in research focused on muscle protein synthesis and metabolic regulation.
List of Similar Compounds:- 2-Hydroxy-3-methylbutanoic acid
- 2-amino-3,3-dimethylbutanoic acid
- 3-Hydroxyvaline
- 4-Methyl-L-threonine
Properties
IUPAC Name |
2-amino-3-hydroxy-3-methylbutanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO3/c1-5(2,9)3(6)4(7)8/h3,9H,6H2,1-2H3,(H,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LDRFQSZFVGJGGP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(C(=O)O)N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
133.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2280-28-6, 5174-30-1 | |
Record name | 3-Methyl-DL-threonine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002280286 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NSC126808 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=126808 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | DL-beta-Hydroxyvaline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 3-METHYL-DL-THREONINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L4786DPH4X | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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